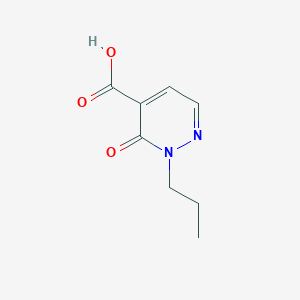

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O3. This compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The presence of a keto group (3-oxo) and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the keto group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the pyridazine ring .

Scientific Research Applications

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing the production of uric acid . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: This compound is structurally similar but lacks the propyl group at the 2-position.

3-Oxo-3,4-dihydropyrazine-2-carboxylic acid: Another related compound with a pyrazine ring instead of a pyridazine ring

Uniqueness

The presence of the propyl group at the 2-position in 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Biological Activity

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10N2O3 and a molecular weight of approximately 174.18 g/mol. Its structure includes a pyridazine ring fused with a carboxylic acid group and a ketone functional group, contributing to its reactivity and potential pharmacological applications .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Antimicrobial Effects : Some derivatives of dihydropyridazine compounds have shown antimicrobial activity, indicating potential therapeutic applications against infections.

- Cancer Research : There is emerging evidence that compounds within the dihydropyridazine family may exhibit anticancer properties, warranting further investigation into their mechanisms of action.

Structure-Activity Relationships (SAR)

Understanding the relationship between structure and biological activity is essential for optimizing the efficacy of this compound. Research highlights several key points:

- Functional Groups : The presence of functional groups such as ketones and carboxylic acids enhances the compound's reactivity and interaction with biological targets.

- Substituent Effects : Variations in substituents on the pyridazine ring can significantly influence the biological activity, suggesting that careful modification may lead to improved therapeutic profiles .

Case Studies and Research Findings

- Antioxidant Activity Study : A study investigating the antioxidant potential of various dihydropyridazine derivatives found that this compound exhibited moderate scavenging activity against free radicals, comparable to standard antioxidants like ascorbic acid .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives showed promising antimicrobial effects against a range of pathogens, indicating potential for development as antimicrobial agents .

- Cancer Cell Line Studies : Research involving cancer cell lines has indicated that compounds structurally related to this compound can inhibit cell proliferation and induce apoptosis in specific cancer types .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid | 344305-17-5 | C12H10N2O3 | Contains a p-tolyl substituent; potential drug candidate |

| 6-Methyl-3-oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid | 1495167-40-2 | C9H10N2O3 | Methyl group at position 6; may exhibit different biological activity |

| 3-Oxo-2-(n-butyl)-2,3-dihydropyridazine-4-carboxylic acid | Not specified | C10H12N2O3 | n-butyl substituent; altered solubility properties |

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

3-oxo-2-propylpyridazine-4-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c1-2-5-10-7(11)6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13) |

InChI Key |

YVXPJXNQRVJKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C(=CC=N1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.